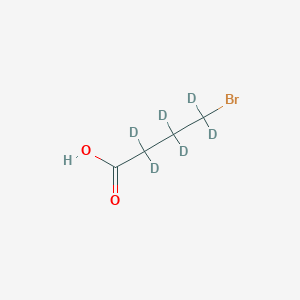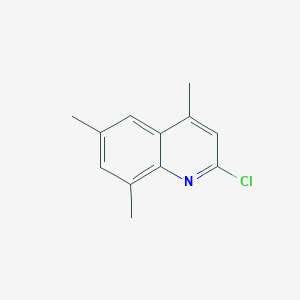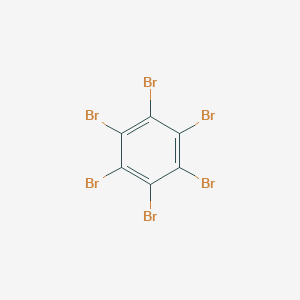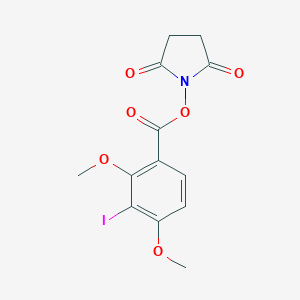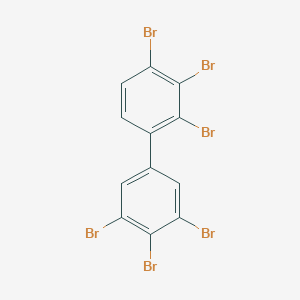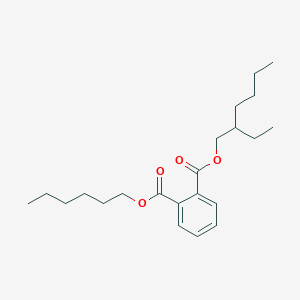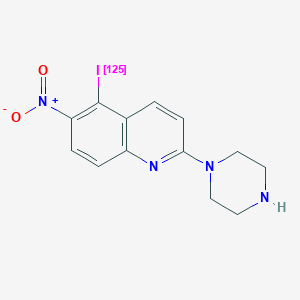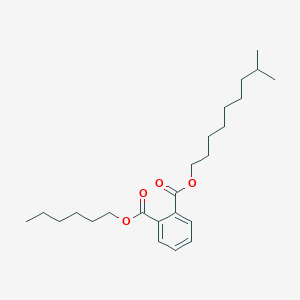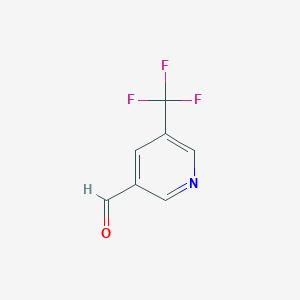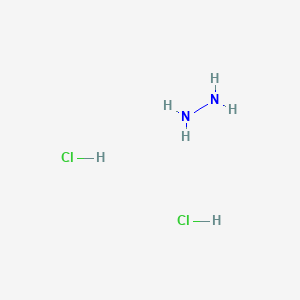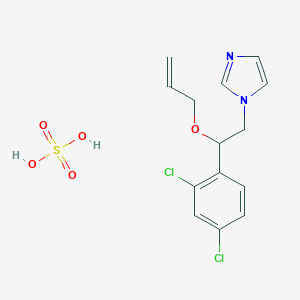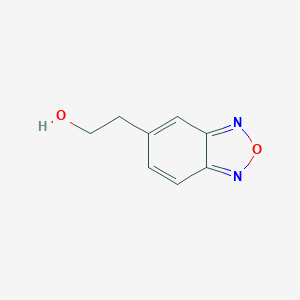
5-(2-Hydroxyethyl)benzofurazan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxyethyl)benzofurazan (HEBF) is a fluorescent probe used in various biochemical and physiological applications. It is a derivative of benzofurazan, a heterocyclic compound containing a furan ring and a nitrogen atom. HEBF is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying intracellular processes.
Wirkmechanismus
5-(2-Hydroxyethyl)benzofurazan is a fluorescent probe that works by emitting light when excited by a particular wavelength of light. The mechanism of action of 5-(2-Hydroxyethyl)benzofurazan is based on the oxidation of the hydroxyl group on the furan ring by ROS or NO. This oxidation results in a change in the electronic structure of 5-(2-Hydroxyethyl)benzofurazan, leading to a shift in the wavelength of light emitted. The intensity of the emitted light is proportional to the concentration of ROS or NO present in the sample.
Biochemische Und Physiologische Effekte
5-(2-Hydroxyethyl)benzofurazan has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used to study the effects of ROS and NO on cellular signaling pathways, apoptosis, and inflammation. 5-(2-Hydroxyethyl)benzofurazan has also been used to study the activity of ion channels, which play a critical role in the regulation of cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Hydroxyethyl)benzofurazan as a fluorescent probe include its high sensitivity, low toxicity, and ease of use. 5-(2-Hydroxyethyl)benzofurazan can be used in live cells and tissues, allowing for real-time monitoring of cellular processes. However, 5-(2-Hydroxyethyl)benzofurazan has some limitations, including its narrow excitation and emission spectra, which may limit its use in some applications. In addition, 5-(2-Hydroxyethyl)benzofurazan is sensitive to pH changes, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(2-Hydroxyethyl)benzofurazan. One area of interest is the development of new 5-(2-Hydroxyethyl)benzofurazan derivatives with improved fluorescence properties. Another area of research is the use of 5-(2-Hydroxyethyl)benzofurazan in imaging studies to visualize cellular processes in real-time. Additionally, 5-(2-Hydroxyethyl)benzofurazan could be used in the development of new drugs targeting ROS or NO signaling pathways. Finally, 5-(2-Hydroxyethyl)benzofurazan could be used in the development of biosensors for the detection of ROS or NO in clinical settings.
Conclusion:
In conclusion, 5-(2-Hydroxyethyl)benzofurazan is a versatile fluorescent probe that has been widely used in various biochemical and physiological studies. Its high sensitivity, low toxicity, and ease of use make it an ideal tool for studying intracellular processes. While 5-(2-Hydroxyethyl)benzofurazan has some limitations, its potential for future research is vast, and it is likely to remain a valuable tool in the scientific community for years to come.
Synthesemethoden
5-(2-Hydroxyethyl)benzofurazan can be synthesized by reacting 2-nitrophenol with ethylene oxide in the presence of a strong base such as potassium hydroxide. The resulting product is then reduced with sodium borohydride to yield 5-(2-Hydroxyethyl)benzofurazan. This method is relatively simple and yields high purity 5-(2-Hydroxyethyl)benzofurazan.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxyethyl)benzofurazan has been widely used as a fluorescent probe in various biochemical and physiological studies. It can be used to detect reactive oxygen species (ROS) and nitric oxide (NO) in cells and tissues. 5-(2-Hydroxyethyl)benzofurazan has also been used to study protein-protein interactions, membrane potential changes, and enzyme activity. In addition, 5-(2-Hydroxyethyl)benzofurazan has been used to study the release of neurotransmitters and the regulation of ion channels.
Eigenschaften
CAS-Nummer |
136080-71-2 |
|---|---|
Produktname |
5-(2-Hydroxyethyl)benzofurazan |
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2-(2,1,3-benzoxadiazol-5-yl)ethanol |
InChI |
InChI=1S/C8H8N2O2/c11-4-3-6-1-2-7-8(5-6)10-12-9-7/h1-2,5,11H,3-4H2 |
InChI-Schlüssel |
KMVJWUAQQDKTAX-UHFFFAOYSA-N |
SMILES |
C1=CC2=NON=C2C=C1CCO |
Kanonische SMILES |
C1=CC2=NON=C2C=C1CCO |
Synonyme |
2,1,3-Benzoxadiazole-5-ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



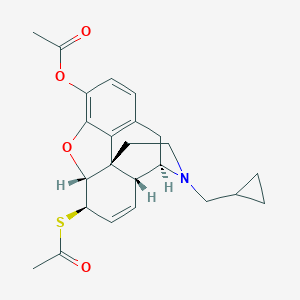
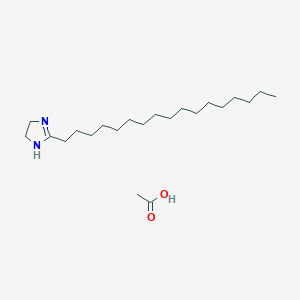
![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)
